molecular formula C6H14ClN5O4 B7964229 L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride CAS No. 40911-12-4

L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride

Cat. No.: B7964229
CAS No.: 40911-12-4
M. Wt: 255.66 g/mol
InChI Key: ZUVUMQMOOHMBTM-WCCKRBBISA-N
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Description

L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride is a derivative of L-ornithine, a non-proteinogenic amino acidL-ornithine itself plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride typically involves the modification of L-ornithine through a series of chemical reactions. One common method includes the reaction of L-ornithine with nitroamine derivatives under controlled conditions to introduce the imino(nitroamino)methyl group. The reaction is usually carried out in an aqueous medium with the presence of a suitable catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation techniques, similar to those used for producing L-ornithine. Microbial strains such as Corynebacterium glutamicum can be genetically engineered to enhance the production yield of L-ornithine, which can then be chemically modified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives .

Mechanism of Action

The mechanism of action of L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor for the synthesis of other bioactive compounds. The imino(nitroamino)methyl group can participate in various biochemical reactions, influencing cellular functions and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride is unique due to its specific functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5O4.ClH/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15;/h4H,1-3,7H2,(H,12,13)(H3,8,9,10);1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVUMQMOOHMBTM-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193908
Record name L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40911-12-4
Record name Ng-Nitroarginine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040911124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Ornithine, N5-(imino(nitroamino)methyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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